molecular formula C16H16O2 B1315913 2,6-Dimethyl-4'-methoxybenzophenone CAS No. 52629-41-1

2,6-Dimethyl-4'-methoxybenzophenone

Cat. No. B1315913
CAS RN: 52629-41-1
M. Wt: 240.3 g/mol
InChI Key: NTZUHDIHULSBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 . It is also known by its IUPAC name, (2,6-dimethylphenyl)(4-methoxyphenyl)methanone .


Molecular Structure Analysis

The InChI code for 2,6-Dimethyl-4’-methoxybenzophenone is 1S/C16H16O2/c1-11-5-4-6-12(2)15(11)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 . This indicates that it has two methyl groups on the benzene ring and a methoxy group on the phenyl group.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Studies have focused on synthesizing related compounds like 2-Hydroxy-4-methoxybenzophenone through various methods, including catalysis and microwave-assisted synthesis. These processes emphasize optimization of reaction conditions to achieve high yield and purity, which is crucial for industrial and laboratory applications (Li Bin-dong, 2005); (Zhou Xiao-yuan, 2010).

  • Industrial Synthesis

    The influence of solvent polarity and phase transfer catalysts on the synthesis of related compounds has been explored to refine industrial production methods. These studies aim to improve the efficiency and sustainability of synthesizing UV filters and other derivatives (Kong Xian-ming, 2006).

Environmental Analysis and Removal

  • Detection in Human Serum and Environmental Samples

    Advanced analytical methods have been developed for the detection of benzophenone derivatives in human serum and environmental water samples. These methods, such as dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry (LC-MS/MS), are crucial for monitoring the environmental and health impacts of these compounds (Isuha Tarazona et al., 2013); (N. Negreira et al., 2009).

  • Removal Techniques

    Research has also been conducted on developing novel adsorption materials for the efficient removal of benzophenone derivatives from water. These studies are pivotal for addressing the environmental persistence and potential toxicity of UV filters (Xia Zhou et al., 2018).

Photophysical Behavior and Applications

  • Photophysical Studies: Investigations into the photophysical behavior of benzophenone derivatives provide insights into their potential applications in material science and photodynamic therapy. For instance, the study of mixed nπ*/ππ* triplets and their interactions with solvents contributes to a deeper understanding of the photostability and efficiency of these compounds in various applications (D. Jornet et al., 2011).

properties

IUPAC Name

(2,6-dimethylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-5-4-6-12(2)15(11)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZUHDIHULSBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574815
Record name (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4'-methoxybenzophenone

CAS RN

52629-41-1
Record name (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.